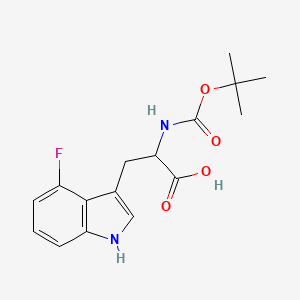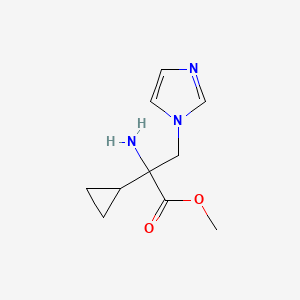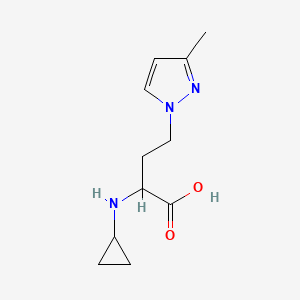
2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopropylamino group and a pyrazolyl group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes using Rh(III)-catalyzed and solvent-controlled C–H bond functionalization . This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., Rh(III) complexes). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
科学的研究の応用
2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways The cyclopropylamino group and pyrazolyl group contribute to its binding affinity and reactivity with target molecules
類似化合物との比較
Similar Compounds
2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid: A related compound with a similar pyrazolyl group but different overall structure.
2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid: Another compound with a cyclopropylamino group and pyrazolyl group, differing in the position and structure of the functional groups.
Uniqueness
2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
2-(cyclopropylamino)-4-(3-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-4-6-14(13-8)7-5-10(11(15)16)12-9-2-3-9/h4,6,9-10,12H,2-3,5,7H2,1H3,(H,15,16) |
InChIキー |
LGNOHPQXZRXDOO-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1)CCC(C(=O)O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




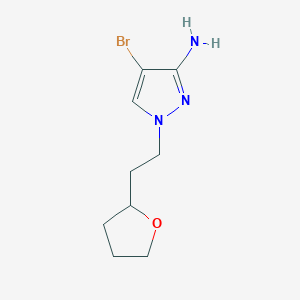
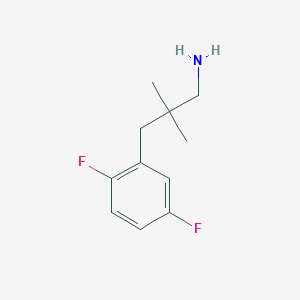
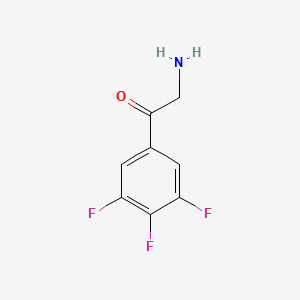
![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
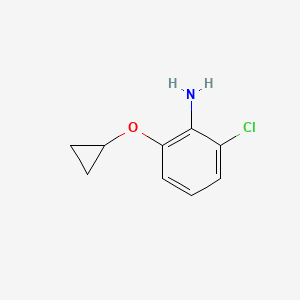
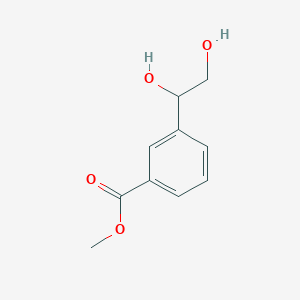

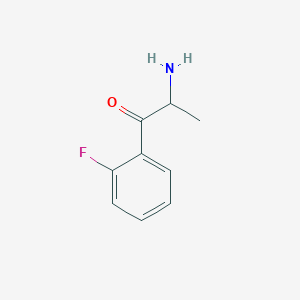
![(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)
